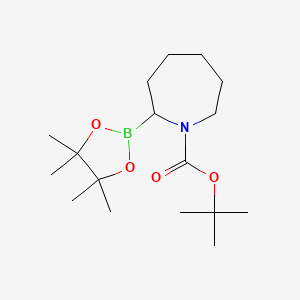
4-Isopropyl-3-propylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-3-propylcyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines. This compound features a cyclohexane ring substituted with isopropyl and propyl groups at positions 4 and 3, respectively, and an amine group at position 1. Cyclohexylamines are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3-propylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by reductive amination. The steps are as follows:
Alkylation of Cyclohexanone: Cyclohexanone is first alkylated with isopropyl and propyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reductive Amination: The resulting alkylated cyclohexanone is then subjected to reductive amination using ammonia or a primary amine and a reducing agent like sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a metal catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate hydrogenation reactions.
化学反応の分析
Types of Reactions
4-Isopropyl-3-propylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and m-chloroperbenzoic acid (m-CPBA).
Reduction: LiAlH4, NaBH4, and BH3.
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide) and bases (e.g., NaOH, KOH).
Major Products Formed
Oxidation: Nitroso, nitro, and N-oxide derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Alkyl-substituted amines.
科学的研究の応用
4-Isopropyl-3-propylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug molecules targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer manufacturing.
作用機序
The mechanism of action of 4-Isopropyl-3-propylcyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the compound may interact with cell membranes, affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
Cyclohexylamine: A simpler analog with only an amine group attached to the cyclohexane ring.
4-Isopropylcyclohexan-1-amine: Similar structure but lacks the propyl group at position 3.
3-Propylcyclohexan-1-amine: Similar structure but lacks the isopropyl group at position 4.
Uniqueness
4-Isopropyl-3-propylcyclohexan-1-amine is unique due to the presence of both isopropyl and propyl groups on the cyclohexane ring, which can influence its steric and electronic properties, making it a valuable compound for specific synthetic and research applications.
特性
分子式 |
C12H25N |
|---|---|
分子量 |
183.33 g/mol |
IUPAC名 |
4-propan-2-yl-3-propylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-4-5-10-8-11(13)6-7-12(10)9(2)3/h9-12H,4-8,13H2,1-3H3 |
InChIキー |
OKONUVYEKNWUBH-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC(CCC1C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


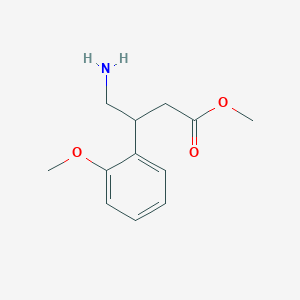
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)


![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)

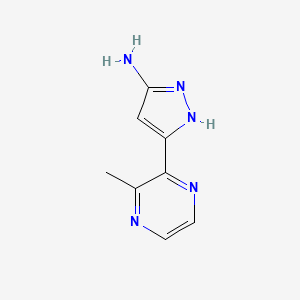
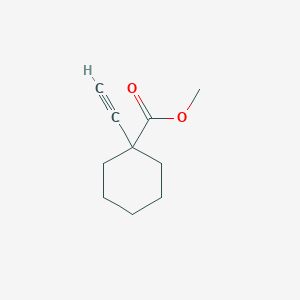
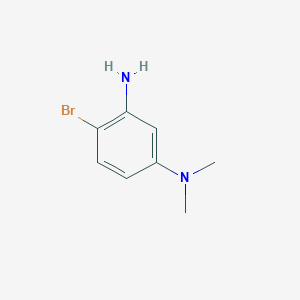
![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)
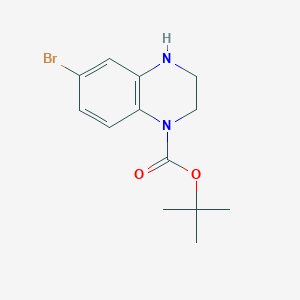
![rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)

